1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its sulfonamide group, which is known for its biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and receptor interactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Receptor Binding: The compound can interact with specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect pathways related to inflammation, cell signaling, or metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-sulfonamide: Similar structure but with the sulfonamide group at a different position on the imidazole ring.
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonic acid: Sulfonic acid derivative with different chemical properties.
Uniqueness
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group is known for its ability to interact with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-6-10(15-7-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFJQSEMJDOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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